3-Hydroxy-2-sulfamoylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-sulfamoylbenzamide typically involves the condensation of 3-hydroxybenzoic acid with sulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2-sulfamoylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-sulfamoylbenzamide has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of antiviral agents, particularly for targeting the hepatitis B virus (HBV) capsid assembly.
Biology: The compound is studied for its potential effects on various biological pathways and molecular targets.
Industry: It may be used in the synthesis of other chemical compounds and intermediates.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-sulfamoylbenzamide involves its interaction with specific molecular targets, such as the HBV capsid proteins. By binding to these proteins, the compound can inhibit the assembly of the viral capsid, thereby preventing the replication of the virus .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfamoylbenzamides: Other sulfamoylbenzamides also exhibit similar antiviral properties.
Uniqueness
This compound is unique due to its specific hydroxyl and sulfamoyl functional groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to target HBV capsid assembly sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C7H8N2O4S |
---|---|
Molekulargewicht |
216.22 g/mol |
IUPAC-Name |
3-hydroxy-2-sulfamoylbenzamide |
InChI |
InChI=1S/C7H8N2O4S/c8-7(11)4-2-1-3-5(10)6(4)14(9,12)13/h1-3,10H,(H2,8,11)(H2,9,12,13) |
InChI-Schlüssel |
DQCUYWNHMIODJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)O)S(=O)(=O)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.